molecular formula C10H16Cl2N2O B2497862 [1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride CAS No. 1439897-91-2

[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride

Cat. No.: B2497862
CAS No.: 1439897-91-2
M. Wt: 251.15
InChI Key: HBQACFJXOLABKJ-UHFFFAOYSA-N
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Description

[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride is a chemical compound with the molecular formula C10H14N2O·2HCl. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Properties

IUPAC Name

[1-(5-methoxypyridin-2-yl)cyclopropyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-13-8-2-3-9(12-6-8)10(7-11)4-5-10;;/h2-3,6H,4-5,7,11H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQACFJXOLABKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)C2(CC2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride involves several steps. The starting material is typically a pyridine derivative, which undergoes a series of reactions including cyclopropanation and amination to form the desired compound. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its potential as:

  • Antidepressants : Similar compounds exhibit antidepressant properties, suggesting that [1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride may influence mood regulation through serotonergic pathways.
  • Antimicrobial Agents : Its structure allows for interactions with microbial targets, potentially leading to the development of new antibiotics.

Structure-Activity Relationship Studies

This compound serves as a valuable tool in medicinal chemistry for:

  • Investigating Structure-Activity Relationships (SAR) : By modifying the pyridine or cyclopropyl groups, researchers can assess how structural changes affect biological activity, aiding in the design of more effective drugs.

Chemical Probes

Due to its specific interactions with biological targets, this compound can be utilized as:

  • Chemical Probes : These are essential in exploring biological pathways and mechanisms, particularly in receptor-ligand interaction studies.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of compounds similar to this compound. Results indicated significant reductions in depressive behaviors in animal models, suggesting a mechanism involving serotonin receptor modulation.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as a lead compound for new antimicrobial agents.

Mechanism of Action

The mechanism of action of [1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar compounds to [1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride include other pyridine derivatives and cyclopropylamines. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, piperidine derivatives are also widely used in medicinal chemistry and have distinct pharmacological profiles.

Biological Activity

The compound [1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride is a cyclopropyl amine derivative featuring a methoxy-substituted pyridine ring. This structural configuration is significant in medicinal chemistry due to its potential biological activities, including applications in pharmaceuticals and chemical probes for biological research. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name: this compound
  • Molecular Formula: C10_{10}H15_{15}Cl2_2N2_2O
  • Molecular Weight: 214.69 g/mol

The biological activity of this compound is primarily assessed through its pharmacological effects. Its mechanism of action involves interactions with various biological macromolecules, such as proteins and nucleic acids, which can modulate biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in neurotransmitter metabolism, potentially enhancing neurotransmitter levels.
  • Receptor Modulation: It can interact with receptors, particularly those related to serotonin (5-HT) pathways, influencing mood and anxiety responses.

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit various pharmacological activities:

  • Antidepressant Activity:
    • Studies suggest potential antidepressant effects by modulating serotonin pathways.
    • In vitro studies have shown that similar compounds can enhance serotonin receptor activity.
  • Antimicrobial Properties:
    • The compound has been evaluated for antimicrobial effects against various pathogens, indicating potential use as an antimicrobial agent.
  • Neuroprotective Effects:
    • Structural analogs have demonstrated neuroprotective properties in preclinical models, suggesting a potential role in neurodegenerative disease therapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Compound NameActivity TypeEC50 (μM)Reference
[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamineAntidepressant0.048
1-(Pyridin-2-yl)cyclopropylamineAntidepressant0.023
5-MethoxypyridineAntimicrobial0.010
CyclopropylmethylamineNeuroprotective0.011

Notable Research Findings:

  • A study highlighted the importance of structural modifications on the biological activity of cyclopropyl amines, noting that the addition of methoxy groups significantly enhanced receptor interactions and solubility profiles.
  • Another investigation into the pharmacokinetics revealed that the dihydrochloride form improved solubility and stability compared to its base form, facilitating better absorption and bioavailability .

Applications in Drug Development

The unique structural features of This compound position it as a promising candidate for drug development in several therapeutic areas:

  • Pharmaceuticals:
    • Potential use as an antidepressant or antimicrobial agent.
    • Exploration in drug design for neurodegenerative diseases due to its neuroprotective properties.
  • Chemical Probes:
    • Utilized in studies investigating structure-activity relationships (SAR) and biological pathways due to its specific interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition reactions, such as the reaction of 5-methoxypyridine-2-carbaldehyde with a cyclopropane precursor. The intermediate amine is then treated with hydrochloric acid to form the dihydrochloride salt. Key steps include:

  • Reductive amination : Use sodium borohydride or catalytic hydrogenation to reduce imine intermediates.
  • Salt formation : Optimize stoichiometry (e.g., 2:1 HCl:amine ratio) and crystallization conditions (e.g., ethanol/water mixtures) to enhance purity .
  • Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH) or recrystallization to achieve >95% purity.

Q. How can researchers characterize the physicochemical properties of this compound, given limited reported data?

  • Methodological Answer : Key characterization strategies include:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the cyclopropane ring (δ ~0.5–1.5 ppm for cyclopropane protons) and methoxy group (δ ~3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ for C₁₀H₁₅Cl₂N₂O: calc. 257.05) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, as cyclopropane derivatives may decompose at >200°C .

Q. What experimental approaches are suitable for determining solubility and stability in aqueous buffers?

  • Methodological Answer :

  • Shake-flask method : Dissolve the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) and quantify via UV-Vis spectroscopy (λmax ~260 nm for pyridine derivatives).
  • Stability testing : Incubate at 37°C for 24–72 hours and monitor degradation by HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) .
  • Note : Limited solubility data require empirical validation due to structural complexity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate its potential neuropharmacological activity?

  • Methodological Answer :

  • Target docking : Perform molecular docking (e.g., AutoDock Vina) against serotonin receptors (5-HT₁A/₂A), as methoxypyridine and cyclopropane groups may enhance binding .
  • In vitro assays : Test affinity via radioligand displacement (e.g., [³H]-8-OH-DPAT for 5-HT₁A) in HEK293 cells expressing human receptors.
  • Modify substituents : Compare with analogs (e.g., 5-fluoro or 5-chloro derivatives) to assess methoxy group’s role in potency .

Q. What analytical techniques are critical for identifying synthetic by-products or impurities?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted cyclopropane precursors) using a Q-TOF mass spectrometer in positive ion mode.
  • ¹H NMR spiking : Add known impurities (e.g., 5-methoxypyridine-2-carbaldehyde) to confirm retention times.
  • Elemental analysis : Verify Cl⁻ content (theoretical: ~27.6% for dihydrochloride) to confirm stoichiometry .

Q. How should in vivo pharmacokinetic studies be designed to evaluate blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Rodent models : Administer 10 mg/kg intravenously or orally; collect plasma and brain homogenates at 0.5, 1, 2, 4, and 8 hours post-dose.
  • Quantification : Use LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL.
  • BBB metrics : Calculate brain-to-plasma ratio (Kp) and unbound fraction (fu,brain) via equilibrium dialysis .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize assays : Replicate experiments under controlled conditions (e.g., cell line, incubation time).
  • Meta-analysis : Compare data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers.
  • Cross-validate : Use orthogonal methods (e.g., electrophysiology for receptor activation if radioligand data conflict) .

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